molecular formula C16H18N2O2S B5799438 [3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid

[3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid

Cat. No. B5799438
M. Wt: 302.4 g/mol
InChI Key: OWPVNMRKELWEJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid, also known as PICA, is a chemical compound that has been widely studied for its potential therapeutic applications. PICA belongs to the class of indole-based compounds, which have been shown to possess a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of [3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid is not fully understood. However, it has been suggested that [3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid exerts its biological effects by modulating various signaling pathways in the body. For example, [3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
[3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. [3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid has also been shown to induce apoptosis in cancer cells, which could potentially lead to the development of novel cancer therapies. In addition, [3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using [3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one limitation of using [3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on [3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid. One area of interest is the development of novel cancer therapies based on the anti-tumor properties of [3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid. Another area of interest is the potential use of [3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of [3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid and its potential therapeutic applications.

Synthesis Methods

The synthesis of [3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid involves the reaction of indole-3-acetic acid with thionyl chloride and piperidine. The resulting product is then purified through recrystallization. The purity of the final product is confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

[3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. [3-(1-piperidinylcarbonothioyl)-1H-indol-1-yl]acetic acid has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[3-(piperidine-1-carbothioyl)indol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c19-15(20)11-18-10-13(12-6-2-3-7-14(12)18)16(21)17-8-4-1-5-9-17/h2-3,6-7,10H,1,4-5,8-9,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPVNMRKELWEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(piperidin-1-ylcarbonothioyl)-1H-indol-1-yl]acetic acid

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